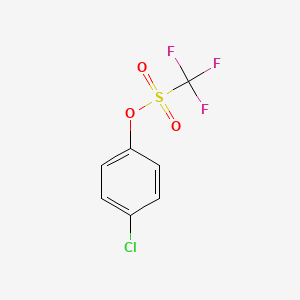
4-Chlorophenyl trifluoromethanesulfonate
Overview
Description
4-Chlorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H4ClF3O3S . It is also known as 4-Chlorophenyltriflate .
Synthesis Analysis
The synthesis of 4-Chlorophenyl trifluoromethanesulfonate and similar compounds has been reported in various studies . For instance, a study reported the synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions .
Molecular Structure Analysis
The molecular structure of 4-Chlorophenyl trifluoromethanesulfonate consists of a phenyl ring (a six-membered aromatic ring) with a chlorine atom substituted at the 4-position. Attached to the phenyl ring is a trifluoromethanesulfonate group, which consists of a sulfur atom bonded to an oxygen atom and a carbon atom, the latter of which is also bonded to three fluorine atoms .
Chemical Reactions Analysis
The chemical reactions involving 4-Chlorophenyl trifluoromethanesulfonate have been studied in the context of its use as a reagent in organic synthesis . For example, it has been used in the synthesis of diaryliodonium triflates .
Physical And Chemical Properties Analysis
4-Chlorophenyl trifluoromethanesulfonate has a molecular weight of 260.62 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 270.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 47.1±0.4 cm3, and it has a polar surface area of 51.8 Å2 .
Scientific Research Applications
Preparation of Sulfur Compounds
4-Chlorophenyl trifluoromethanesulfonate is utilized in the preparation of sulfur compounds like n-butyl 4-chlorophenyl sulfide. This process involves halogen compounds, fluorine compounds, and chlorine compounds, and employs reactions like sulfonation and arylation (McWilliams et al., 2003).
Lewis Acid Catalysis
Scandium trifluoromethanesulfonate, related to 4-Chlorophenyl trifluoromethanesulfonate, serves as a highly active Lewis acid catalyst. It's effective in acylation of alcohols with acid anhydrides and mixed anhydrides, especially useful for macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Synthesis of Chrysene Derivatives
In the synthesis of chrysene derivatives, 4-Chlorophenyl trifluoromethanesulfonate plays a role in promoting cross-coupling reactions. This allows for the creation of multisubstituted chrysenes under mild conditions (Guo et al., 2015).
Derivatization in Chromatography
This compound is used in the derivatization of carboxylic acids before their determination by high-performance liquid chromatography. It is particularly effective for mono-, di-, and tricarboxylic and sterically hindered carboxylic acids (Ingalls et al., 1984).
Organic Synthesis
Trifluoromethanesulfonic acid, closely related to 4-Chlorophenyl trifluoromethanesulfonate, is used in various organic synthesis reactions, including electrophilic aromatic substitution and formation of carbon–carbon bonds (Kazakova & Vasilyev, 2017).
Proton Exchange Membrane Applications
4-Chlorophenyl trifluoromethanesulfonate has applications in the creation of proton exchange membranes for fuel cells. These membranes are developed through nucleophilic substitution reactions and are important in achieving efficient proton conduction (Matsumoto et al., 2009).
Mechanism of Action
While the specific mechanism of action of 4-Chlorophenyl trifluoromethanesulfonate is not mentioned in the retrieved sources, sulfonamide drugs, which have a similar functional group, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .
Safety and Hazards
4-Chlorophenyl trifluoromethanesulfonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is also considered harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
(4-chlorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIJLHLBNABUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342403 | |
| Record name | 4-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl trifluoromethanesulfonate | |
CAS RN |
29540-84-9 | |
| Record name | 4-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorophenyl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions is 4-Chlorophenyl trifluoromethanesulfonate commonly used in?
A1: 4-Chlorophenyl trifluoromethanesulfonate, often acting as an electrophile, is frequently employed in nucleophilic aromatic substitution reactions. For instance, it can react with n-butylthiol in the presence of pyridine to yield n-butyl 4-chlorophenyl sulfide []. Additionally, it serves as a suitable substrate for palladium-catalyzed amination reactions, reacting with amines like N-methylaniline to produce substituted anilines such as N-methyl-N-(4-chlorophenyl)aniline [].
Q2: Why is 4-Chlorophenyl trifluoromethanesulfonate often preferred over 4-chlorophenol as a starting material in certain reactions?
A2: 4-Chlorophenyl trifluoromethanesulfonate is a more reactive equivalent of 4-chlorophenol due to the presence of the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group. This enhanced reactivity makes it particularly valuable in reactions where the direct displacement of the hydroxyl group in 4-chlorophenol proves challenging, such as the synthesis of n-butyl 4-chlorophenyl sulfide [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



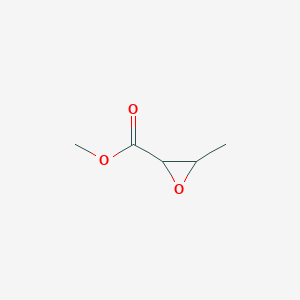

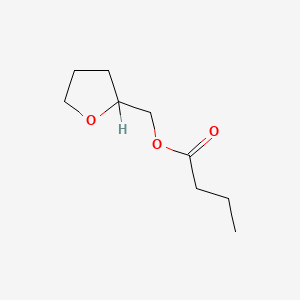
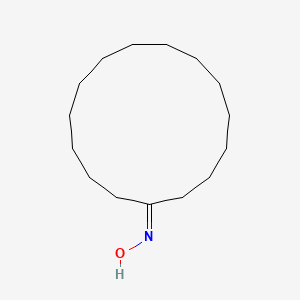
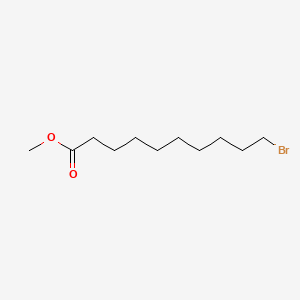
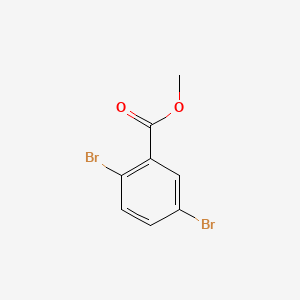
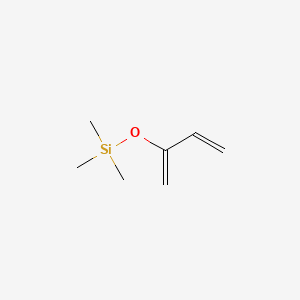
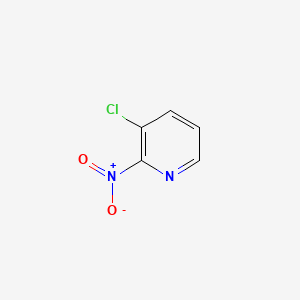
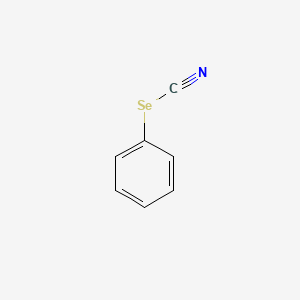
![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
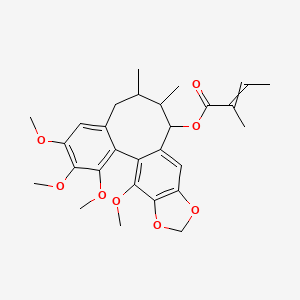
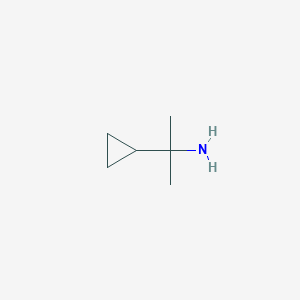

![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)